molecular formula C11H12N2O3S B3141362 1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 478249-35-3

1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B3141362
CAS No.: 478249-35-3
M. Wt: 252.29 g/mol
InChI Key: QJXXOHLXEROGRF-UHFFFAOYSA-N
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Description

1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonyl group attached to a methylphenyl ring, which is further connected to an imidazol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure efficient production. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be used to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, thereby inhibiting their activity. This inhibition can modulate various biological pathways, such as the cyclooxygenase (COX) pathway, which is involved in inflammation . The compound’s ability to inhibit COX enzymes makes it a potential candidate for anti-inflammatory drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one stands out due to its imidazol-2-one core, which imparts unique chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-methyl-5-(4-methylphenyl)sulfonyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-8-3-5-9(6-4-8)17(15,16)10-7-13(2)11(14)12-10/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXXOHLXEROGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
Reactant of Route 2
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 3
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 4
Reactant of Route 4
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 5
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 6
1-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

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